molecular formula C7H9FO B2354364 6-Fluorospiro[3.3]heptan-2-one CAS No. 2567503-97-1

6-Fluorospiro[3.3]heptan-2-one

Katalognummer: B2354364
CAS-Nummer: 2567503-97-1
Molekulargewicht: 128.146
InChI-Schlüssel: DFVWJDLQGMMPTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Fluorospiro[33]heptan-2-one is an organic compound with the molecular formula C7H9FO It is characterized by a spirocyclic structure, where a fluorine atom is attached to a seven-membered ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluorospiro[3.3]heptan-2-one typically involves the formation of the spirocyclic ring system followed by the introduction of the fluorine atom. One common method involves the cyclization of a suitable precursor, such as a ketone or an aldehyde, in the presence of a fluorinating agent. Reaction conditions may include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as Lewis acids.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and advanced purification techniques like distillation or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

6-Fluorospiro[3.3]heptan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Synthesis of Substituted Spiro[3.3]heptanes

Spiro[3.3]heptan-2-ones, including fluorinated derivatives, serve as building blocks for creating a diverse range of substituted spiro[3.3]heptanes . These compounds have applications as pharmaceutical agents and functional fine chemicals . The spiro[3.3]heptan-2-one structure allows for sequential substitution on both sides, providing a pathway to complex molecules with tailored properties .

Use in Nematic Liquid Crystal Mixtures

Spiro[3.3]heptanes can be used as components in nematic liquid crystal mixtures, which commonly rely on rod-shaped molecules . The introduction of a fluorine substituent can modify the liquid crystal properties, such as dielectric anisotropy and viscosity .

{6-Fluorospiro[3.3]heptan-2-yl}methanesulfonylchloride, a derivative of 6-Fluorospiro[3.3]heptan-2-one, has been explored for its biological activity in several case studies. Spirocyclic compounds, in general, have gained interest in drug discovery due to their ability to enhance the three-dimensionality of molecules, which can improve target specificity and reduce promiscuity .

Role as Inhibitors

Spiro[3.3]heptan-2-yl can be part of a ring structure that acts as a ROCK (Rho-associated coiled-coil containing protein kinase) inhibitor .

Research Findings

Wirkmechanismus

The mechanism of action of 6-Fluorospiro[3.3]heptan-2-one involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. Detailed studies are required to elucidate the specific molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Chlorospiro[3.3]heptan-2-one: Similar structure with a chlorine atom instead of fluorine.

    6-Bromospiro[3.3]heptan-2-one: Similar structure with a bromine atom instead of fluorine.

    6-Iodospiro[3.3]heptan-2-one: Similar structure with an iodine atom instead of fluorine.

Uniqueness

6-Fluorospiro[3.3]heptan-2-one is unique due to the presence of the fluorine atom, which can significantly alter its chemical and physical properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, stability, and interactions with other molecules.

Biologische Aktivität

6-Fluorospiro[3.3]heptan-2-one is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activity, and implications in drug design, supported by relevant data and case studies.

1. Structural Characteristics

This compound features a spirocyclic structure that can mimic various bioactive compounds, particularly those containing phenyl rings. This substitution can enhance the physicochemical properties of drugs while retaining or improving their biological activity. The introduction of fluorine into the spirocyclic framework is particularly noteworthy, as fluorine atoms can influence lipophilicity and metabolic stability.

2. Synthesis

The synthesis of this compound has been achieved through various methodologies, including convergent synthesis strategies that yield a range of functionalized derivatives. For instance, a reliable method for constructing the 6-fluoro-spiro[3.3]heptane scaffold has been reported, which allows for the generation of diverse libraries of 2-mono- and 2,2-difunctionalized derivatives .

3.1 Anticancer Properties

Research indicates that compounds derived from spiro[3.3]heptane structures can exhibit significant anticancer activity. A study demonstrated that replacing the phenyl ring in Vorinostat, an FDA-approved anticancer drug, with a spiro[3.3]heptane core led to analogs with comparable bioactivity against human hepatocellular carcinoma cells (HepG2). The analogs showed IC50 values in the micromolar range, indicating effective inhibition of cancer cell proliferation .

3.2 Hedgehog Signaling Pathway Inhibition

Another critical aspect of the biological activity of this compound is its ability to inhibit the Hedgehog signaling pathway, which is implicated in various cancers. The synthesized analogs demonstrated micromolar inhibition levels (IC50 = 0.24–0.48 µM) compared to Sonidegib, which had an IC50 of 0.0015 µM . This suggests that while the spiro compounds may not match the potency of established drugs, they still hold promise as therapeutic agents.

4. Metabolic Stability

The metabolic stability of these compounds is crucial for their potential therapeutic application. The incorporation of spiro[3.3]heptane into drug structures has been shown to affect metabolic stability positively or negatively depending on the specific compound configuration. For example, one study reported a significant reduction in metabolic stability when comparing Sonidegib to its spiro analogs . The clearance rates in human liver microsomes indicated that while some analogs exhibited reduced stability, they maintained sufficient activity levels for further development.

5. Case Studies

Compound IC50 (µM) Metabolic Stability (t1/2 min) Notes
Sonidegib0.001593Standard reference drug
Trans-76 (spiro analog)0.4847Moderate activity; reduced metabolic stability
Cis-76 (spiro analog)0.2411High inhibition; significant metabolic reduction

These case studies highlight the trade-offs between potency and metabolic stability when designing new therapeutic agents based on spirocyclic frameworks.

Eigenschaften

IUPAC Name

6-fluorospiro[3.3]heptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FO/c8-5-1-7(2-5)3-6(9)4-7/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVWJDLQGMMPTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC(=O)C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.